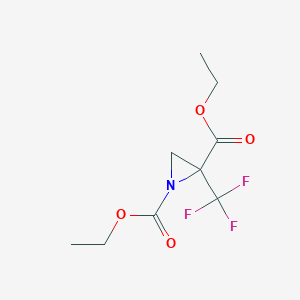
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is a chemical compound with the molecular formula C9H12F3NO4 It is known for its unique structure, which includes an aziridine ring and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester typically involves the reaction of aziridine with diethyl oxalate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in biology.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-(–)-N-Z-Aziridine-2-carboxylate: This compound is similar in structure but has a methyl group instead of a trifluoromethyl group.
1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester: Another similar compound with a phenylmethyl group.
Uniqueness
1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
653595-60-9 |
|---|---|
Molekularformel |
C9H12F3NO4 |
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
diethyl 2-(trifluoromethyl)aziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C9H12F3NO4/c1-3-16-6(14)8(9(10,11)12)5-13(8)7(15)17-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
FIIUCSBQXFTRCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CN1C(=O)OCC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)
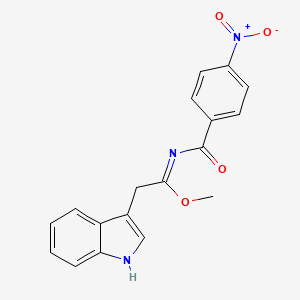
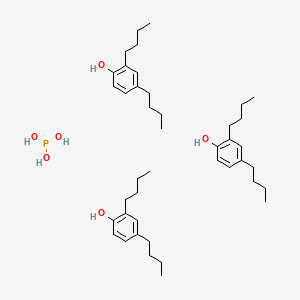
![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
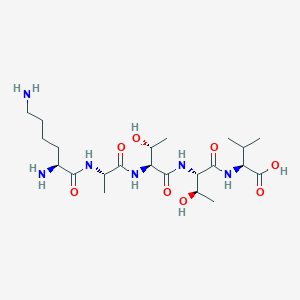
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)

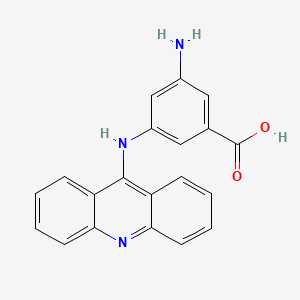
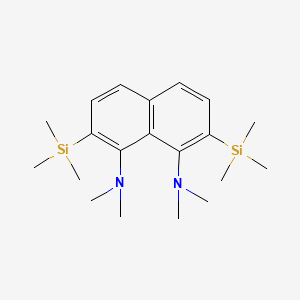
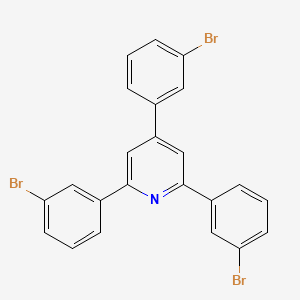
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
